molecular formula C11H20N2O2 B1435066 tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1956365-33-5

tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B1435066
CAS No.: 1956365-33-5
M. Wt: 212.29 g/mol
InChI Key: LKFGPMRVNCQJHB-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol This compound is notable for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic conditions can facilitate ester substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGPMRVNCQJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

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